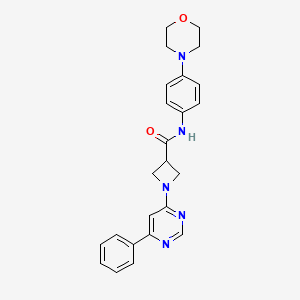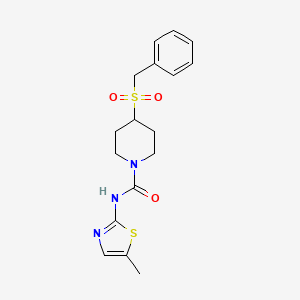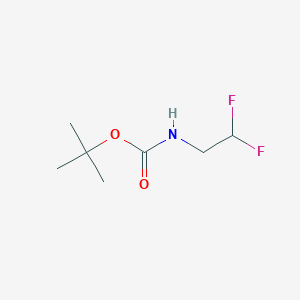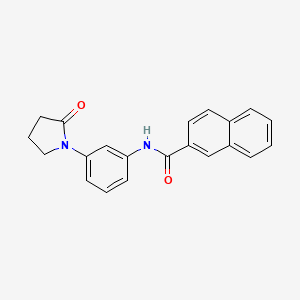
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as MPAC, is a novel chemical compound that has gained significant attention in scientific research. MPAC is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction is essential for the growth and survival of cancer cells, making MPAC a promising anti-cancer agent.
Mecanismo De Acción
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide works by disrupting the protein-protein interaction between c-Myc and Max, which is essential for the growth and survival of cancer cells. This interaction leads to the transcription of genes that promote cell proliferation and survival. By inhibiting this interaction, this compound prevents the transcription of these genes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which is essential for metastasis. In addition, this compound has been shown to decrease the expression of c-Myc target genes, such as cyclin D1 and Bcl-2, which are involved in cell cycle progression and apoptosis resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is its specificity towards c-Myc and Max interaction, making it a promising anti-cancer agent with minimal side effects. However, one of the limitations of this compound is its poor solubility in water, which can affect its efficacy in vivo.
Direcciones Futuras
For N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide include improving its solubility and bioavailability to increase its efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and treatment duration for this compound. This compound can also be studied for its potential use in combination therapy with other chemotherapeutic agents. Finally, the role of this compound in other diseases, such as neurodegenerative disorders, can also be explored.
Métodos De Síntesis
The synthesis of N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves a series of chemical reactions, starting with the preparation of 4-(4-bromophenyl)morpholine. This intermediate is then reacted with 6-phenylpyrimidin-4-amine to form 1-(4-bromophenyl)-3-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. Finally, the bromine atom is replaced with a morpholine group using palladium-catalyzed cross-coupling reaction, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
N-(4-morpholinophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound also exhibits synergistic effects when combined with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-24(27-20-6-8-21(9-7-20)28-10-12-31-13-11-28)19-15-29(16-19)23-14-22(25-17-26-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCEXNZGXXQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2786909.png)

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole](/img/structure/B2786911.png)
![Methyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2786912.png)
![3-{[(4-Fluorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2786915.png)

![N-(3-chlorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2786921.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2786922.png)

![N-(2-(dimethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2786924.png)

![4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2786929.png)
![2-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2786930.png)
